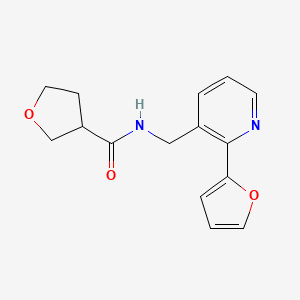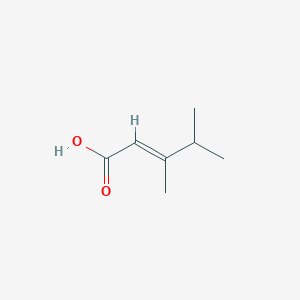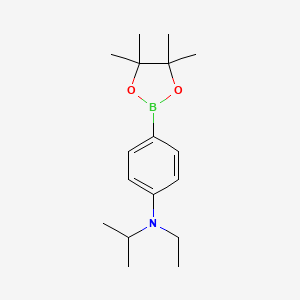
N-((2-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide, commonly known as Furosemide, is a potent diuretic drug widely used in the treatment of edema and hypertension. It was first synthesized in 1962 and has since become an essential component of the World Health Organization's List of Essential Medicines. Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, resulting in increased urine production and decreased fluid retention.
科学的研究の応用
Chemical Transformations and Synthesis
Studies have detailed the synthesis and transformation of compounds closely related to N-((2-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide. For instance, research has explored the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, highlighting their potential as antiprotozoal agents (Ismail et al., 2004). Another study investigated the acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, demonstrating furan ring opening and the formation of new fused heterocyclic systems (Stroganova et al., 2016). These studies indicate the chemical versatility and reactivity of compounds within the same chemical family as this compound, suggesting potential applications in developing novel therapeutic agents.
Properties and Potential Applications
The properties of related furan and pyridine derivatives have been extensively studied. For example, research into the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline (El’chaninov & Aleksandrov, 2017) provides insights into the structural and electronic characteristics of furan-based compounds, which are crucial for their potential applications in medicinal chemistry and material science.
Another study focused on the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, revealing the influence of different substituents on the chemical and physical properties of the resulting compounds (Kandinska et al., 2006). This research underscores the importance of structural modifications in tailoring the properties of chemical compounds for specific applications.
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that N-{[2-(furan-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide may also interact with various biological targets.
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities , suggesting that N-{[2-(furan-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide may also affect multiple biochemical pathways and their downstream effects.
Result of Action
Based on the biological activities of similar compounds , it can be inferred that N-{[2-(furan-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide may have significant effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
The biochemical properties of N-{[2-(furan-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide are not fully explored yet. Furan-based compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent bonds, hydrogen bonds, and van der Waals interactions .
Cellular Effects
Furan-based compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Furan-based compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-{[2-(furan-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide in laboratory settings are not yet fully explored. Furan-based compounds are known for their stability and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The dosage effects of N-{[2-(furan-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide in animal models are not yet fully explored. Furan-based compounds are known to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Furan-based compounds are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-{[2-(furan-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide within cells and tissues are not yet fully explored. Furan-based compounds are known to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Furan-based compounds are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
特性
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(12-5-8-19-10-12)17-9-11-3-1-6-16-14(11)13-4-2-7-20-13/h1-4,6-7,12H,5,8-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKTWBDFLYTORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B2551564.png)
![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2551565.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2551569.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-7-oxa-10-azaspiro[4.6]undecane-10-carboxamide](/img/structure/B2551570.png)

![3-Methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2551572.png)
![5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2551573.png)


![3-({4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2551577.png)

